4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid
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Overview
Description
“4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 2241141-24-0 . It has a molecular weight of 212.29 . The structure of this compound contains a sulfur-containing heterocycle and a carboxylic acid functional group .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H8O2S2/c1-4-6-3-7 (9 (10)11)13-8 (6)5 (2)12-4/h3H,1-2H3, (H,10,11)
. This indicates the molecular structure of the compound. It has a relatively high melting and boiling point and can be dissolved in some organic solvents, such as ethanol and dichloromethane .
Scientific Research Applications
Sensing Activities and Magnetic Properties
Research on derivatives of methyl-substituted thieno[2,3-b]thiophene dicarboxylate, a compound similar to 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid, has led to the development of lanthanide-based metal-organic frameworks with potential applications in gas adsorption, sensing, and magnetocaloric effects. These frameworks demonstrate moderate adsorption properties for gases like N2 and CO2 and show sensing properties toward nitrobenzene, acetone, and Cu(2+) ions in both DMF and aqueous solutions. Additionally, specific complexes exhibit significant magnetocaloric effects, highlighting their potential in magnetic cooling technologies (Wang et al., 2016).
Antimicrobial Applications
Synthesis efforts involving 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) have led to the creation of novel bis-[1,3,4-thiadiazole] and bis-thiazole derivatives. These compounds have demonstrated promising results in antimicrobial evaluations, suggesting their potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Organic Synthesis and Chemical Transformations
The reactivity of 2,5-dimethylthiophene, closely related to this compound, has been explored in various chemical transformations. These include C-H bond activation and C-C bond formation, leading to the synthesis of complex thiophenic structures. Such studies provide insights into the mechanisms of organic reactions and potential pathways for synthesizing novel organic compounds (Paneque et al., 2005).
Fluorescent Chemosensors
Thieno[2,3-b]thiophene-based fluorogenic probes have been developed for high selectivity sensing of Pb(II) ions in neutral buffer aqueous solutions. These probes exhibit good water solubility and demonstrate the potential for environmental monitoring and the detection of heavy metals in water sources (Cao et al., 2011).
Electronic and Structural Studies
Computational studies on thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives have been conducted to optimize molecular geometries and investigate electronic structures. These studies provide valuable insights into the molecular properties that are crucial for the development of materials with specific electronic and photophysical characteristics (Buemi, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Result of Action
As research progresses, it is expected that more information about the specific effects of this compound will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .
Properties
IUPAC Name |
4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDPBDSCYVCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(SC2=C(S1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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